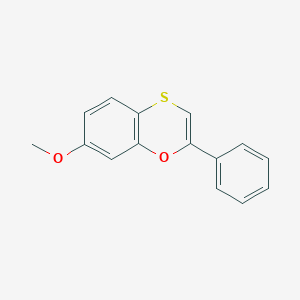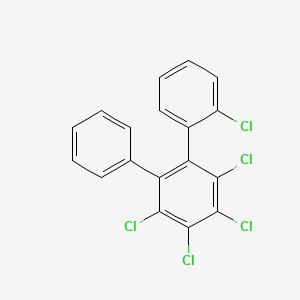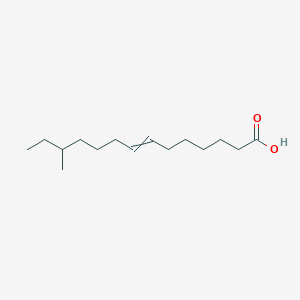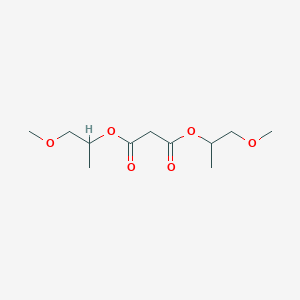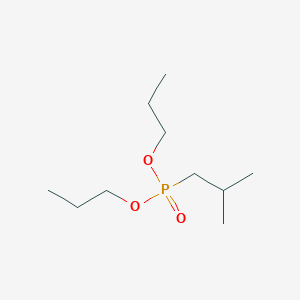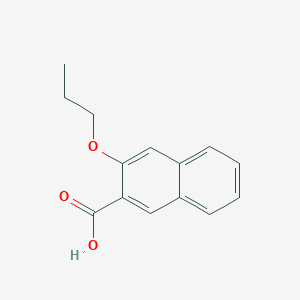![molecular formula C36H44Br2Sn2 B14395660 (Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] CAS No. 87518-50-1](/img/structure/B14395660.png)
(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] is a chemical compound with the molecular formula C36H44Br2Sn2. It is a member of the organotin family, which consists of compounds containing tin atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] typically involves the reaction of dibromodiphenylstannane with dodecane-1,12-diol. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as a palladium complex. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of (Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of (Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of complexes with proteins or nucleic acids, affecting their function. The compound may also generate reactive oxygen species, leading to oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromodiphenylstannane: A simpler organotin compound with similar reactivity.
Dodecane-1,12-diol: The diol used in the synthesis of the compound.
Other Organotin Compounds: Compounds like tributyltin chloride and triphenyltin hydroxide share similar properties and applications.
Uniqueness
(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane] is unique due to its specific structure, which combines a long aliphatic chain with organotin moieties. This structure imparts unique physical and chemical properties, making it suitable for specialized applications in materials science and catalysis .
Eigenschaften
CAS-Nummer |
87518-50-1 |
|---|---|
Molekularformel |
C36H44Br2Sn2 |
Molekulargewicht |
874.0 g/mol |
IUPAC-Name |
bromo-[12-[bromo(diphenyl)stannyl]dodecyl]-diphenylstannane |
InChI |
InChI=1S/C12H24.4C6H5.2BrH.2Sn/c1-3-5-7-9-11-12-10-8-6-4-2;4*1-2-4-6-5-3-1;;;;/h1-12H2;4*1-5H;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
SVCFRNABPSGYCV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCCCCCCCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


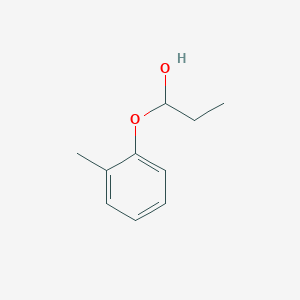
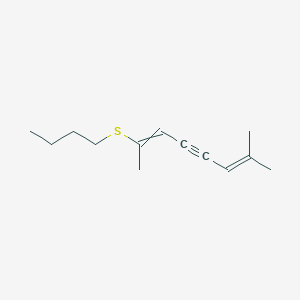
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)

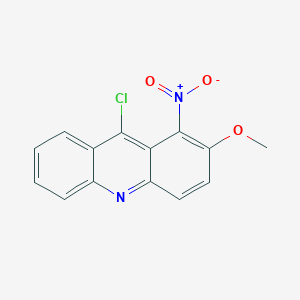

![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
